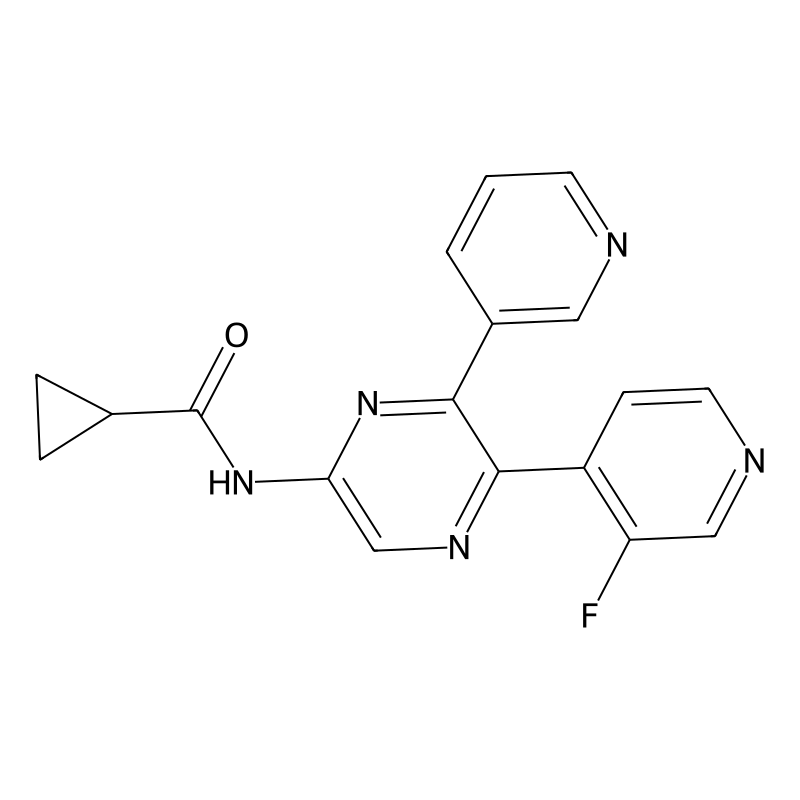N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Specific Scientific Field
Application Summary
LAS101057 is a potent, selective, and orally efficacious A2B adenosine receptor antagonist. Its discovery emerged from a series of pyrazine-based compounds, and it was subsequently identified as a clinical development candidate . Let’s explore its applications further:
Methods of Application or Experimental Procedures
Inhibition of IL-6 Production:Objective: To assess the inhibitory effect of LAS101057 on IL-6 production.
Method: Human fibroblasts were treated with LAS101057, and agonist-induced IL-6 production was measured.
Technical Details: The compound was administered at specific concentrations, and IL-6 levels were quantified.
Outcome: LAS101057 effectively inhibited IL-6 production in human fibroblasts.
Objective: To evaluate LAS101057’s efficacy in an asthma-related model.
Method: Mice sensitized to ovalbumin (OVA) were orally administered LAS101057.
Technical Details: Airway hyperresponsiveness to methacholine, Th2 cytokine production, and OVA-specific IgE levels were assessed.
Summary of Results
Inhibition of IL-6 Production: LAS101057 effectively suppressed IL-6 production in human fibroblasts.
OVA-Sensitized Mouse Model: After oral administration, LAS101057 reduced airway hyperresponsiveness, Th2 cytokine production, and OVA-specific IgE levels in the OVA-sensitized mouse model.
For more technical information, the compound has the following properties:
CAS Number: 925676-48-8
Molecular Formula: C18H14FN5O
Formula Weight: g/mol
Purity: ≥95%.
N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide is a complex organic compound characterized by its unique molecular structure, which comprises a cyclopropane carboxamide linked to a pyrazine derivative. Its molecular formula is C₁₈H₁₄F₁N₅O, and it features multiple heterocyclic rings, including pyridine and pyrazine, which contribute to its potential biological activities and chemical reactivity .
- Substitution Reactions: The presence of halogenated groups allows for nucleophilic substitution reactions. Common reagents include bases such as cesium carbonate.
- Oxidation Reactions: Functional groups in the compound can be oxidized using agents like hydrogen peroxide.
- Reduction Reactions: The compound can also be reduced, particularly the pyridine rings, using reducing agents like lithium aluminum hydride.
N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide has shown potential as an adenosine receptor antagonist. This class of compounds is often investigated for their therapeutic effects in conditions such as cancer and neurological disorders. The unique arrangement of fluorine and nitrogen atoms in its structure may enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies .
The synthesis of N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide typically involves the following steps:
- Formation of Pyrazine Derivative: The initial step may involve the synthesis of the pyrazine core through cyclization reactions involving appropriate precursors.
- Cyclopropanation: The introduction of the cyclopropane moiety can be achieved via cyclopropanation reactions using diazo compounds or other cyclopropane precursors.
- Amidation: Finally, the carboxylic acid derivative can be converted to the amide by reacting with an amine under standard coupling conditions, often utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar reagents .
The compound's potential applications extend to:
- Pharmaceutical Development: As an adenosine receptor antagonist, it may be explored for treating various diseases, including cancer and neurodegenerative disorders.
- Research: Its unique structure makes it valuable in studies related to drug design and molecular biology.
Interaction studies are critical for understanding how N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide interacts with biological systems. Preliminary studies suggest that it may exhibit selective binding to specific adenosine receptors, influencing downstream signaling pathways. Further investigations using techniques such as radiolabeled ligand binding assays and functional assays are necessary to elucidate its mechanism of action .
Several compounds share structural similarities with N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide, each with distinct properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(3-chloropyridin-4-yl)-6-pyridin-3-ylpyrazin-2-amide | Chlorine substitution | Potentially similar receptor activity |
| 5-(3-fluorophenyl)-6-pyridin-4-ylpyrazine | Different aryl group | Anticancer properties |
| 5-(3,5-difluoropyridin-4-yl)-6-pyridin-3-ylpyrazin-2-amide | Additional fluorine atoms | Enhanced binding affinity |
These compounds highlight the uniqueness of N-(5-(3-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide due to its specific combination of functional groups and structural arrangement, which may influence its biological activity differently compared to its analogs .








